molecular formula C10H4Br4N2O2 B12723464 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- CAS No. 72918-28-6

1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino-

Cat. No.: B12723464
CAS No.: 72918-28-6
M. Wt: 503.77 g/mol
InChI Key: OCJTZMFKNFAESY-UHFFFAOYSA-N
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Description

1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple bromine atoms, an amino group, a hydroxy group, and an imino group attached to a naphthalenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- typically involves multi-step organic reactions. The starting materials often include naphthalenone derivatives, which undergo bromination, amination, hydroxylation, and imination reactions under controlled conditions. Common reagents used in these reactions include bromine, ammonia, hydroxylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imino group may produce an amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino-
  • 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-oxo-
  • 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-methyl-

Uniqueness

The uniqueness of 1(4H)-Naphthalenone, 8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-imino- lies in its specific combination of functional groups and bromine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

72918-28-6

Molecular Formula

C10H4Br4N2O2

Molecular Weight

503.77 g/mol

IUPAC Name

8-amino-2,3,6,7-tetrabromo-5-hydroxy-4-iminonaphthalen-1-one

InChI

InChI=1S/C10H4Br4N2O2/c11-3-6(14)10(18)2-1(7(3)15)9(17)5(13)4(12)8(2)16/h15,17H,16H2

InChI Key

OCJTZMFKNFAESY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1N)Br)Br)O)C(=N)C(=C(C2=O)Br)Br

Origin of Product

United States

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